3,4-O-Isopropylidene-D-mannitol
CAS No.: 3969-84-4
Cat. No.: VC21323735
Molecular Formula: C9H18O6
Molecular Weight: 222.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3969-84-4 |
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Molecular Formula | C9H18O6 |
Molecular Weight | 222.24 g/mol |
IUPAC Name | 1-[5-(1,2-dihydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol |
Standard InChI | InChI=1S/C9H18O6/c1-9(2)14-7(5(12)3-10)8(15-9)6(13)4-11/h5-8,10-13H,3-4H2,1-2H3 |
Standard InChI Key | YCOMFYACDCWMMD-UHFFFAOYSA-N |
SMILES | CC1(OC(C(O1)C(CO)O)C(CO)O)C |
Canonical SMILES | CC1(OC(C(O1)C(CO)O)C(CO)O)C |
Introduction
Chemical Structure and Properties
3,4-O-Isopropylidene-D-mannitol (CAS: 3969-84-4) is a carbohydrate derivative with molecular formula C₉H₁₈O₆ and a molecular weight of 222.24 g/mol . It is formed by protecting the 3,4-positions of D-mannitol with an isopropylidene group, creating a cyclic acetal structure (dioxolane ring) . The compound has four free hydroxyl groups (two primary and two secondary) that remain available for further reactions .
Physical Properties
The compound appears as a white to yellowish crystalline powder with well-defined physical characteristics .
The compound exhibits specific optical rotation with values reported between +28° and +32° when measured at concentration of 3 in water , confirming its defined stereochemistry derived from the parent D-mannitol.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 3,4-O-Isopropylidene-D-mannitol. Studies have employed techniques such as double irradiation, difference NOE, and HETCOR spectra to fully assign all signals .
Key NMR data for linear polyurethanes derived from this compound include:
¹H NMR (DMSO-d6, 500 MHz), δ (ppm): 1.22, 1.28 [2s, 12H, 2 C(CH₃)₂], 2.69-2.82 (m, 4H, 2 CH₂S), 3.19-3.30 (m, 4H, 2 CH₂NH), 3.68-3.77 (m, 2H, H-3, H-4), 3.78-3.83 (m, 2H, H-2, H-5), 3.96-4.14 (m, 4H, H-1a,b, H-6a,b), 7.36 (br s, 2H, 2 NH) .
¹³C{¹H}-NMR (DMSO-d6, 125 MHz), δ (ppm): 23.6, 24.4 [2 C(CH₃)₂], 37.5 (CH₂S), 39.7 (CH₂NH), 63.7 (C-1, C-6), 67.5 (C-2, C-5), 68.0 (C-3, C-4), 100.5 [C(CH₃)₂], 156.0 (CO) .
These spectroscopic data confirm the structure and provide a means for identifying and characterizing the compound in various applications.
Synthesis Methods
High-Yield Synthesis with Zinc Chloride
A notable advancement in the synthesis of 3,4-O-Isopropylidene-D-mannitol was described in a study using zinc chloride as a catalyst, achieving significantly higher yields than previous methods .
The procedure involves:
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Heating zinc chloride (40 g, 293 mmol) in an open flame to melt it and remove residual water
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Adding anhydrous acetone (400 mL) to dissolve the zinc chloride
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Adding D-mannitol (20 g, 110 mmol) to the solution and stirring until clear (approximately 5 hours)
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Processing the reaction mixture and extracting with diethyl ether
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Drying the organic layers with anhydrous magnesium sulfate
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Evaporating the volatile diethyl ether without heating
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Washing the white residue with hexane to obtain the diacetal product
This method yields 3,4-O-Isopropylidene-D-mannitol at 87% yield, representing a significant improvement over previous methods that reported yields between 42% and 61% .
Comparison of Synthesis Methods
The table below compares different synthesis approaches reported in literature:
The zinc chloride method represents a significant advancement, particularly for preparing this compound in relatively large scales with high yields using inexpensive reagents .
Applications
3,4-O-Isopropylidene-D-mannitol serves as a versatile compound with applications spanning multiple industries and research areas.
Pharmaceutical Applications
In the pharmaceutical industry, 3,4-O-Isopropylidene-D-mannitol functions as:
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A stabilizer and excipient in drug formulations
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An enhancer of solubility and bioavailability of active pharmaceutical ingredients
The compound's defined stereochemistry and free hydroxyl groups make it valuable for introducing specific functionalities into pharmaceutical compounds.
Food Industry Applications
In food products, 3,4-O-Isopropylidene-D-mannitol serves as:
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A sugar substitute in low-calorie products
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An ingredient in diabetic-friendly foods, providing sweetness without the caloric content of traditional sugars
These applications capitalize on the compound's structural relationship to D-mannitol while providing modified properties suitable for specialized dietary needs.
Cosmetic Applications
The compound finds use in skincare formulations where it:
These properties make it valuable in cosmetic applications where moisture retention and product texture are critical.
Research and Biotechnology Applications
In research settings, 3,4-O-Isopropylidene-D-mannitol serves as:
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A reagent in organic synthesis, particularly in carbohydrate chemistry
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A tool for studying sugar derivatives
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A component in cell culture media to support the growth of various cell lines in biopharmaceutical research
The selective protection of specific hydroxyl groups makes this compound particularly useful as a starting material for further synthetic transformations.
Role in Polymer Chemistry
Polyurethane Synthesis
One of the most significant applications of 3,4-O-Isopropylidene-D-mannitol is in the synthesis of polyurethanes with specialized properties.
The presence of two secondary hydroxyl groups in addition to two primary hydroxyl groups allows 3,4-O-Isopropylidene-D-mannitol to produce branched polyurethanes. This contrasts with other isopropylidene derivatives of D-mannitol (such as 2,4:3,5-di-O-isopropylidene-D-mannitol and 2,3:4,5-di-O-isopropylidene-D-mannitol) which lack secondary hydroxyl groups and therefore produce linear polyurethanes .
Hydrolytic Degradation Studies
Research has examined the hydrolytic degradation of D-mannitol-based polyurethanes at 37°C under varying pH conditions, mimicking conditions in the gastrointestinal tract. This research demonstrated that:
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Polyurethanes synthesized from 3,4-O-Isopropylidene-D-mannitol exhibited a certain degree of branching
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Removal of the O-isopropylidene protecting groups resulted in more hydrophilic materials
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The structure of the starting D-mannitol derivative significantly influenced the properties of the resulting polyurethanes
These findings highlight the importance of 3,4-O-Isopropylidene-D-mannitol in creating polyurethanes with specific structural features and degradation profiles.
Building Block in Advanced Materials
The compound has proven valuable as a synthetic building block, particularly in inter- and intramolecular cyclocondensation reactions. Research using X-ray crystallography has examined 3,4-Bis-O-propargyl-1,2:5,6-di-O-isopropylidene-D-mannitol (a derivative of the compound) to understand multiple weak donor-acceptor D-H...A interactions involving terminal acetylenes .
This research revealed that:
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The compound forms complex supramolecular structures
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The mannitol backbone maintains its 2R,3R,4R,5R configuration
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Independent molecules align in strands through acetylenic donor C-H...O contacts with equivalent dioxolanyl acceptor groups
These findings demonstrate the potential of 3,4-O-Isopropylidene-D-mannitol and its derivatives in supramolecular chemistry and materials science.
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